tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods: Industrial production methods for tert-butyl esters often employ continuous flow processes, which are more efficient and sustainable compared to traditional batch processes. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can influence the outcome of these reactions .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include tert-butyl hydroperoxide, dicyclohexylcarbodiimide (DCC), and various amines. Reaction conditions often involve mild temperatures and solvent-free environments to ensure high efficiency and yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate has several applications in scientific research. It is used in the synthesis of N-heterocycles, which are important structural motifs in many natural products and therapeutically relevant compounds . Additionally, this compound finds applications in biocatalytic processes and the development of solution-processed organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. Examples include tert-butanesulfinamide and tert-butyl nitrite .
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of both a tert-butyl ester group and a pyrrolidine ring.
Biological Activity
Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a pyrrolidine ring and a tert-butyl ester group, contribute to its biological activity and potential applications in drug development.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₄N₂O₂
- CAS Number : 1630815-53-0
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues of proteins, while the tert-butyl group introduces steric hindrance, influencing binding affinity and specificity. This mechanism is crucial for understanding how the compound can modulate various biochemical pathways.
Biological Activity Overview
Research indicates that this compound can exhibit various biological activities, including:
- Enzyme Inhibition : It has been used to study enzyme mechanisms, particularly those involved in metabolic pathways.
- Protein-Ligand Interactions : The compound serves as a model to investigate how small molecules interact with proteins, providing insights into drug design.
1. Enzyme Mechanism Studies
A study highlighted the use of this compound in exploring enzyme mechanisms. The compound was shown to effectively inhibit specific enzymes involved in metabolic processes, suggesting its potential as a lead compound for developing enzyme inhibitors.
2. Antiproliferative Activity
In vitro studies demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, when tested against breast and colon cancer cells, it showed significant inhibition of cell growth, indicating its potential as an anticancer agent.
3. Binding Affinity Analysis
Molecular docking studies have revealed that this compound binds effectively to several protein targets associated with cell proliferation and survival pathways. The binding affinities were quantified using docking scores, which indicated strong interactions with proteins like EGFR and TGFBR1.
Data Tables
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(9-13)7-6-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKIXJFPSFUIRP-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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